

# Does EB1002 have any effect on muscle mass compared to semaglutide?

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# A Comparative Analysis of EB1002 and Semaglutide on Muscle Mass

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In the rapidly evolving landscape of metabolic disease therapeutics, the preservation of muscle mass during weight loss is a critical determinant of a treatment's overall benefit. This guide provides a detailed comparison of a novel investigational drug, **EB1002**, and the established GLP-1 receptor agonist, semaglutide, focusing on their respective effects on muscle mass. This document is intended for researchers, scientists, and drug development professionals.

## **Executive Summary**

Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant efficacy in promoting weight loss. However, clinical evidence indicates that this weight reduction is accompanied by a loss of lean body mass, including muscle. In contrast, preclinical data for **EB1002**, a selective neurokinin 2 receptor (NK2R) agonist, suggest a promising profile of fat-predominant weight loss with the preservation of muscle mass. This key difference in their mechanism of action and resulting body composition changes positions **EB1002** as a potentially superior therapeutic option for promoting healthy weight loss.

#### **Comparative Data on Body Composition Changes**



The following tables summarize the available quantitative data from key studies on semaglutide and the descriptive findings for **EB1002**.

Table 1: Effect of Semaglutide on Body Composition in Clinical Trials

Clinical Trial	Treatment Group	Change in Fat Mass	Change in Lean Mass	Proportion of Lean Mass Loss to Total Weight Loss
STEP 1	Semaglutide 2.4 mg	-19.3%	-5.2%	~39-40%[1][2]
Placebo	-2.6%	-0.9%	Not Reported	
SUSTAIN 8	Semaglutide 1.0	-3.4 kg	-2.3 kg	~43.4%
Canagliflozin 300 mg	-2.6 kg	-1.5 kg	Not Reported	

Data from the STEP 1 and SUSTAIN 8 clinical trials. It is important to note that while absolute lean mass decreased with semaglutide, the proportion of lean body mass relative to total body mass increased in some analyses, suggesting a greater loss of fat mass.[1][3]

Table 2: Preclinical Findings on EB1002 and Body Composition

Study Type	Animal Model	Key Findings on Body Composition
Preclinical	Obese, diabetic macaques	Weight loss was specific to fat mass with preservation of muscle mass.[4][5]
Preclinical	Diet-induced obese mice	Daily injections reduced body weight and adipose depot weights, with weight loss achieved mainly by decreased fat mass.[6]



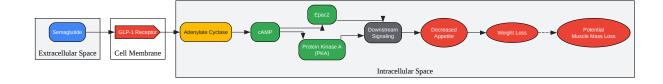
Currently, specific quantitative data from the primate studies on **EB1002** detailing the exact percentage change in fat versus lean mass are not publicly available.

### **Signaling Pathways and Mechanism of Action**

The distinct effects of semaglutide and **EB1002** on muscle mass can be attributed to their different signaling pathways.

## Semaglutide and the GLP-1 Receptor Pathway

Semaglutide activates the GLP-1 receptor, which is expressed in various tissues, including the pancreas, brain, and gastrointestinal tract. In the context of muscle, the effects of GLP-1 receptor activation are complex and not fully elucidated. While some studies suggest potential direct effects on muscle glucose uptake and metabolism, the predominant mechanism leading to muscle mass loss is likely indirect, resulting from reduced caloric intake and subsequent catabolic states.



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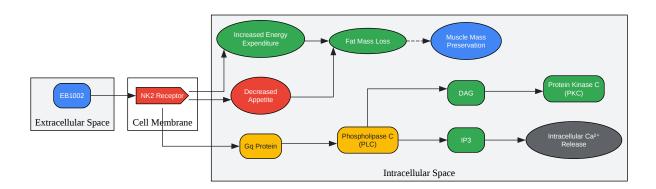
GLP-1 Receptor Signaling Pathway

#### EB1002 and the Neurokinin 2 Receptor (NK2R) Pathway

**EB1002** is a selective agonist for the neurokinin 2 receptor (NK2R), a G-protein coupled receptor. Activation of NK2R has a dual effect: it centrally suppresses appetite without inducing nausea and peripherally increases energy expenditure.[6] This dual mechanism appears to drive weight loss primarily from adipose tissue while sparing muscle. The precise downstream



signaling cascade in muscle tissue that leads to its preservation is an area of active investigation.



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NK2 Receptor Signaling Pathway

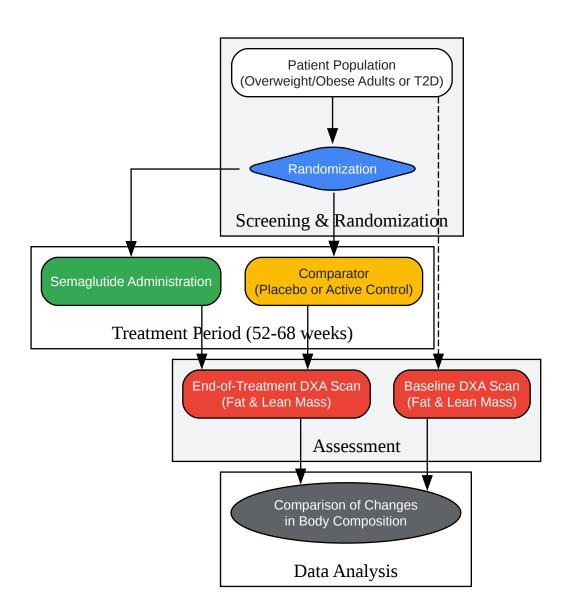
### **Experimental Protocols**

A summary of the methodologies used in the key cited studies is provided below.

# **Semaglutide: STEP 1 and SUSTAIN 8 Trials**

- Study Design: Both were randomized, controlled clinical trials. The STEP 1 trial compared once-weekly subcutaneous semaglutide 2.4 mg with placebo for 68 weeks in adults with overweight or obesity.[1][2][3] The SUSTAIN 8 trial compared once-weekly semaglutide 1.0 mg with once-daily canagliflozin 300 mg for 52 weeks in adults with type 2 diabetes.
- Body Composition Assessment: Whole-body composition, including total fat mass and lean body mass, was assessed using dual-energy X-ray absorptiometry (DXA) scans at baseline and at the end of the treatment period.[1][3]





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Semaglutide Clinical Trial Workflow

## **EB1002**: Preclinical Primate Study

- Study Design: A preclinical study was conducted in obese and diabetic non-human primates (macaques).[4] The specific duration of the treatment and the dosage of **EB1002** are not detailed in the available public information.
- Body Composition Assessment: While the exact methodology is not specified in the reviewed sources, preclinical primate studies typically utilize methods like DXA or computed tomography (CT) to assess changes in body composition, including fat and lean mass.



#### **Conclusion and Future Directions**

The available evidence strongly suggests a differential effect of **EB1002** and semaglutide on muscle mass during weight loss. While semaglutide is a highly effective weight loss agent, a significant portion of the weight lost is lean body mass. This could have implications for long-term metabolic health and physical function.

**EB1002**, with its unique dual mechanism of appetite suppression and increased energy expenditure through NK2R activation, appears to promote weight loss primarily by reducing fat mass while preserving muscle. This muscle-sparing characteristic, if validated in human clinical trials, would represent a significant advancement in obesity pharmacotherapy.

Further research, particularly the public release of quantitative data from the **EB1002** primate studies and the initiation of human clinical trials, is eagerly awaited to confirm these promising preclinical findings and to fully elucidate the comparative efficacy and safety of **EB1002** versus semaglutide.

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